![molecular formula C20H17F2N5O2 B2721094 N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359066-24-2](/img/structure/B2721094.png)

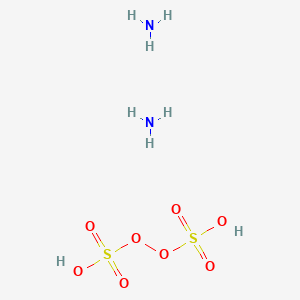

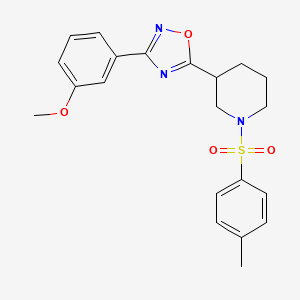

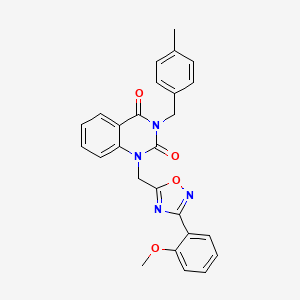

N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17F2N5O2 and its molecular weight is 397.386. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diversified Synthesis of Triazoloquinoxalin Derivatives

An innovative synthesis method for various 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives was developed, utilizing a Ugi four-component reaction and copper-catalyzed tandem reactions. This approach enables rapid production of complex fused tricyclic scaffolds from readily available materials, demonstrating the chemical versatility of triazoloquinoxalin derivatives (An et al., 2017).

Synthesis and Inotropic Activity

A series of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives were synthesized and evaluated for positive inotropic activity. The derivatives demonstrated significant inotropic effects compared to milrinone, a standard drug, indicating potential applications in cardiovascular therapeutics (Zhang et al., 2008).

Antiallergic Agents

New 1,4-dihydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones were found to be potent antiallergic agents, inhibiting histamine release and passive cutaneous anaphylaxis in rats. These findings indicate the therapeutic potential of these compounds in treating allergic reactions (Loev et al., 1985).

Novel Rapid-Onset Antidepressants

A group of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines exhibited potential as rapid-acting antidepressant agents. These compounds bind selectively to adenosine receptors and could represent a new class of antidepressants, highlighting their neurological applications (Sarges et al., 1990).

Anticancer Activity of Urea Derivatives

1,2,4-Triazolo[4,3-a]-quinoline derivatives, specifically urea derivatives, demonstrated significant anticancer activity against human neuroblastoma and colon carcinoma cell lines. These findings suggest the potential of these compounds in cancer treatment (Reddy et al., 2015).

Anticonvulsant Properties

Novel quinoxaline derivatives were synthesized and evaluated for anticonvulsant properties, with two compounds showing promising activity. This suggests the utility of these compounds in epilepsy treatment (Alswah et al., 2013).

Analgesic, Anti-Inflammatory, and Antimicrobial Applications

Acyclic nucleoside analogues derived from pyrimido[4,5-b]quinolines exhibited analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. These compounds offer diverse therapeutic applications, including potential use in pain management and infection control (El-Gazzar et al., 2009).

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N5O2/c1-2-5-17-24-25-19-20(29)26(15-6-3-4-7-16(15)27(17)19)11-18(28)23-14-9-8-12(21)10-13(14)22/h3-4,6-10H,2,5,11H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRCSEXKOOVZTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B2721017.png)

![(6-Ethoxypyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2721025.png)

![({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2721033.png)